molecular formula C7H8N2O2 B3138673 1-(4-Methoxypyrimidin-2-yl)ethanone CAS No. 463337-53-3

1-(4-Methoxypyrimidin-2-yl)ethanone

Cat. No. B3138673
CAS RN: 463337-53-3
M. Wt: 152.15 g/mol
InChI Key: GKOXITHQVTZTSR-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)ethanone is a chemical compound with the CAS Number: 463337-53-3 . It has a molecular weight of 152.15 and its molecular formula is C7H8N2O2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(4-Methoxypyrimidin-2-yl)ethanone and its derivatives are pivotal in chemical synthesis. They serve as intermediates in the creation of various complex molecules. For instance, Moskvina et al. (2015) detailed the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, demonstrating the compound's role in synthesizing isoflavones and diverse heterocycles, such as 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Studies

Compounds derived from this compound have been investigated for their antimicrobial properties. Sherekar et al. (2022) synthesized a derivative and reported its significant antimicrobial activities, highlighting the potential of these compounds in pharmaceutical applications (Sherekar, Padole, & Kakade, 2022).

Solubility and Material Science

Understanding the solubility of compounds like this compound in various solvents is crucial for industrial applications. Liu et al. (2010) presented an in-depth study of the solubilities of a related compound, 2,4-dichloro-5-methoxypyrimidine, in different solvents, offering insights into its practical applications in material science (Liu, Luo, Yao, Mao, & Liu, 2010).

Pharmaceutical and Biological Research

The compound and its related derivatives have been a subject of interest in biological studies. Govindhan et al. (2017) synthesized a derivative and evaluated its cytotoxicity, providing a basis for further exploration in the pharmaceutical sector (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Crystallography and Molecular Structure

Studies also focus on the crystal structure and molecular interactions of derivatives of this compound. For instance, Kesternich et al. (2010) detailed the crystal structure of a compound, shedding light on its molecular geometry and intermolecular interactions, crucial for understanding its chemical behavior (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tubulin polymerization , which could suggest a potential mode of action for 1-(4-Methoxypyrimidin-2-yl)ethanone.

Biochemical Pathways

As mentioned earlier, similar compounds have been found to affect tubulin polymerization , which is a critical process in cell division. If this compound does indeed inhibit tubulin polymerization, it could potentially affect cell division and growth.

Pharmacokinetics

The compound is known to be a solid or liquid at room temperature and is stored in an inert atmosphere at 2-8°c . These properties could potentially impact its bioavailability.

Result of Action

If it does inhibit tubulin polymerization as suggested, it could potentially lead to the inhibition of cell division and growth .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is typically stored in an inert atmosphere at 2-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action, efficacy, and stability.

properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXITHQVTZTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium chloride (4.2 mmol) in THF (2.0M, 2.1 ml) was added dropwise to a stirred solution of 2-iodo-4-methoxypyrimidine (prepared according to Leprete et al. in Tetrahedron, 2000, 56, 265-273) (1.0 g, 4.2 mmol) in THF (12 ml) at 0° C. under N2. The reaction was stirred for 30 min at 0° C. and then DMA (409 μl, 4.4 mmol) was added. The reaction was stirred for 1 h and then quenched by addition of NH4Cl solution (15 ml) and extracted with EtOAc (50 ml and 20 ml). The combined organics were concentrated under reduced pressure and purified by column chromatography on silica, using 75% Et2O/iso-hexanes as eluent, to yield 1-(4-methoxypyrimidin-2-yl)ethanone (206 mg, 32%): 1H NMR (360 MHz, CDCl3) δ 8.59 (1H, d, J 5.7), 6.83 (1H, d, J 5.7), 4.08 (3H, s), 2.74 (3H, s); m/z (ES+) 153 (M+).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
409 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.